molecular formula C19H24O3 B5228671 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No.: B5228671
M. Wt: 300.4 g/mol
InChI Key: GIUZBVPSDXRDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling.

Mechanism of Action

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 selectively binds to and blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the catecholamines epinephrine and norepinephrine. By blocking the β2-adrenergic receptor, this compound 118,551 inhibits the downstream signaling pathways that are activated by the receptor, including the cAMP-PKA pathway and the PI3K-Akt pathway.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. It can reduce heart rate and blood pressure, and it can also relax airway smooth muscle. In addition, it can inhibit insulin secretion and increase glucose production in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 in lab experiments is its high selectivity for the β2-adrenergic receptor, which allows for more precise investigation of the effects of β2-adrenergic receptor signaling. However, one limitation is that it can have off-target effects on other receptors, such as the α1-adrenergic receptor and the 5-HT2A receptor.

Future Directions

There are several future directions for research involving 1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551. One area of interest is the role of β2-adrenergic receptor signaling in the regulation of immune function. Another area of interest is the development of more selective β2-adrenergic receptor antagonists that can be used to study the effects of β2-adrenergic receptor signaling in specific tissues and cell types. Finally, there is a need for further investigation into the off-target effects of this compound 118,551 and the development of more selective β2-adrenergic receptor antagonists that can minimize these effects.

Synthesis Methods

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 can be synthesized by a multistep process involving the reaction of 3,5-dimethylphenol with 4-ethoxyphenyl magnesium bromide, followed by the reaction of the resulting product with 3-chloropropylphenoxypropanol. The final product is then purified by recrystallization.

Scientific Research Applications

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene 118,551 is commonly used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor signaling. It has been used to investigate the role of β2-adrenergic receptors in the regulation of heart rate, blood pressure, and airway smooth muscle tone. It has also been used to study the effects of β2-adrenergic receptor agonists and antagonists on glucose metabolism and insulin secretion.

Properties

IUPAC Name

1-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-4-20-17-6-8-18(9-7-17)21-10-5-11-22-19-13-15(2)12-16(3)14-19/h6-9,12-14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZBVPSDXRDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.